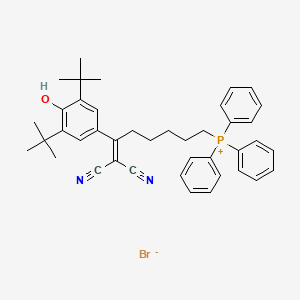
SF-C5-Tpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It has significant proton transfer activity on model planar bilayer lipid membranes and inhibits the growth of Bacillus subtilis with a minimum inhibitory concentration of 2 micromolar . This compound is particularly notable for its ability to disrupt mitochondrial function, making it a valuable tool in scientific research.
Méthodes De Préparation
The synthesis of SF-C5-Tpp involves the condensation of a ketophenol with malononitrile via the Knoevenagel reaction . This reaction yields a triphenylphosphonium-linked derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile. The synthetic route includes the following steps:
Condensation Reaction: A ketophenol is condensed with malononitrile in the presence of a base to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
SF-C5-Tpp undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly involving the triphenylphosphonium group.
Common reagents and conditions used in these reactions include bases for the Knoevenagel condensation and various oxidizing or reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
SF-C5-Tpp has a wide range of scientific research applications:
Mécanisme D'action
SF-C5-Tpp exerts its effects by targeting mitochondria and acting as a protonophoric uncoupler . This means that it facilitates the transfer of protons across the mitochondrial membrane, disrupting the proton gradient and collapsing the membrane potential. This action leads to the inhibition of ATP synthesis and affects various cellular processes. The molecular targets of this compound include components of the mitochondrial electron transport chain and the mitochondrial membrane itself .
Comparaison Avec Des Composés Similaires
SF-C5-Tpp is compared with other similar compounds, such as:
SF6847: Another potent mitochondrial uncoupler with a similar structure but different linker length.
2,4-Dinitrophenol (DNP): A well-known uncoupler with a different mechanism of action and higher toxicity.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Another mitochondrial uncoupler with different chemical properties and applications.
This compound is unique due to its specific structure, which includes a pentamethylene linker between the uncoupling moiety and the triphenylphosphonium group. This structure provides it with significant proton transfer activity and relatively low toxicity compared to other uncouplers .
Propriétés
Formule moléculaire |
C41H46BrN2OP |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |
Clé InChI |
DOTBICINKCYPFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


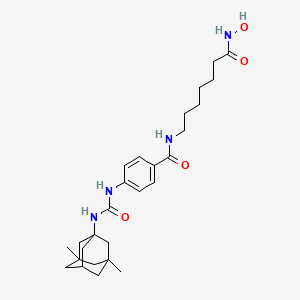
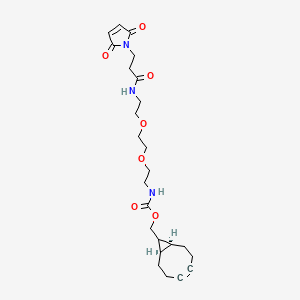
![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
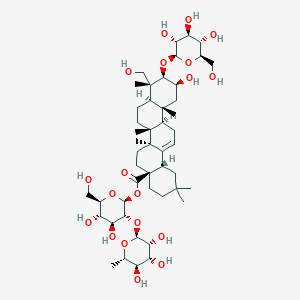
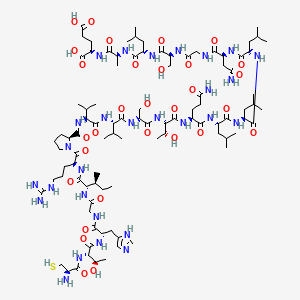
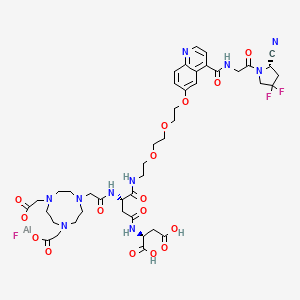
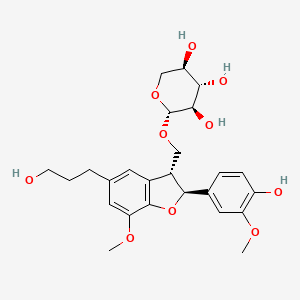
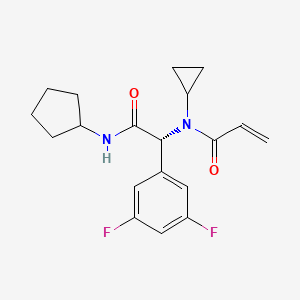
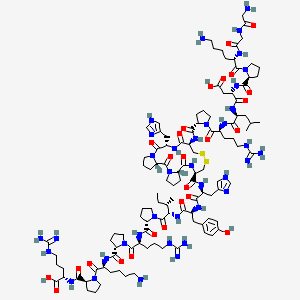
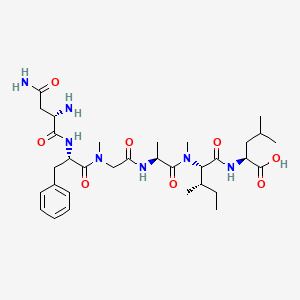
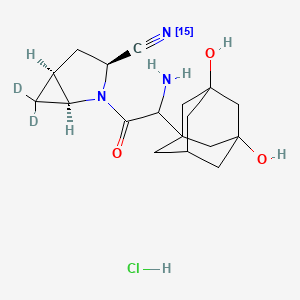
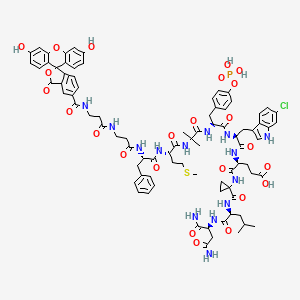
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
